molecular formula C20H24N2O3 B5759274 1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

Cat. No.: B5759274
M. Wt: 340.4 g/mol
InChI Key: LJMRHSKKMIFYHY-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone is a complex organic compound that features a piperazine ring substituted with a methoxybenzyl group and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:

    Formation of 4-(4-Methoxybenzyl)piperazine: This intermediate can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.

    Coupling Reaction: The intermediate 4-(4-Methoxybenzyl)piperazine is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-Methoxybenzyl)piperazine-2-carboxylic acid.

    Reduction: Formation of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxyethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxybenzyl and phenoxyethanone moieties may also contribute to its overall biological effects by interacting with different pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperazine: A simpler compound with similar structural features but lacking the phenoxyethanone moiety.

    2-Phenoxy-1-ethanone: Contains the phenoxyethanone moiety but lacks the piperazine ring.

    4-(4-Methoxyphenyl)piperazine: Similar to 1-(4-Methoxybenzyl)piperazine but with a different substitution pattern.

Uniqueness

1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone is unique due to its combination of a piperazine ring, a methoxybenzyl group, and a phenoxyethanone moiety

Properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-7-17(8-10-18)15-21-11-13-22(14-12-21)20(23)16-25-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMRHSKKMIFYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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